(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
Beschreibung
BenchChem offers high-quality (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-29(18-19-8-4-3-5-9-19)35(32,33)22-15-12-21(13-16-22)26(31)28-27-30(2)25-23-11-7-6-10-20(23)14-17-24(25)34-27/h3-17H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIISJAAXDOVSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a complex organic compound belonging to the class of sulfamoyl derivatives. Its unique structural features, including a thiazole ring and a benzamide moiety, suggest significant potential for biological activity. This article reviews the synthesis, structure-activity relationships, and biological activities of this compound based on diverse sources.
Synthesis and Structural Characteristics
The synthesis of (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring and the introduction of the benzamide moiety. The stereochemistry at the ylidene linkage is critical, as it may influence the compound's biological interactions.
Synthetic Pathway Overview:
- Formation of Thiazole Ring : This step often involves condensation reactions between appropriate precursors.
- Benzamide Formation : The coupling of the thiazole derivative with benzylamine or similar compounds.
- Purification : Techniques such as chromatography are employed to achieve high purity and yield.
The mechanism of action for (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide may involve interactions with specific biological targets such as enzymes or receptors. Quantitative studies are essential to elucidate binding kinetics and thermodynamics associated with its interaction with target proteins.
Anticancer Activity
Research indicates that compounds similar to (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide exhibit anticancer properties. For instance, studies on N-benzyl substituted thiazole derivatives have shown varying degrees of Src kinase inhibitory activity, which is linked to their anticancer effects. The most potent compounds in this class demonstrated significant inhibition in engineered Src-driven cell growth assays .
| Compound | GI50 (µM) in NIH3T3/c-Src527F | GI50 (µM) in SYF/c-Src527F |
|---|---|---|
| KX2-391 | 1.34 | 2.30 |
| 8a | 7.93 | 13.02 |
The data suggests that while some derivatives maintain potency against Src kinase, others demonstrate weaker anticancer activities, indicating that additional mechanisms may contribute to their overall efficacy .
Anti-Angiogenic Activity
Compounds related to (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide have also been evaluated for anti-angiogenic properties. A series of N-benzyl substituted indazoles showed significant anti-angiogenic activity compared to controls, highlighting the potential for similar activities in sulfamoyl derivatives .
Case Studies
Several studies have explored the biological activities of sulfamoyl derivatives:
- Study on Src Kinase Inhibition : A study evaluated various N-benzyl substituted thiazole derivatives for their Src kinase inhibitory activities and found that structural modifications significantly impacted their efficacy .
- Anticancer Mechanisms : Research has shown that while some compounds exhibit strong Src inhibition, their anticancer effects may also be influenced by factors such as lipid solubility and cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
